2-(2-Cyanoethyl)-4,4,4-trifluorobutanoic acid
Overview
Description
The compound “2-(2-Cyanoethyl)-4,4,4-trifluorobutanoic acid” is a complex organic molecule. It contains a cyanoethyl group (2-Cyanoethyl), which is a two-carbon chain with a nitrile group (-CN) attached . The “4,4,4-trifluorobutanoic acid” part suggests a four-carbon chain with three fluorine atoms attached to the fourth carbon and a carboxylic acid group (-COOH) at the end.
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various organic chemistry reactions. For instance, 2-cyanoethylacetoacetate is prepared by condensing ethyl 2-cyanoacetate with formaldehyde, followed by thermal decomposition of the resulting polymer .
Chemical Reactions Analysis
The compound may undergo various chemical reactions depending on its structure and the conditions. For instance, cyanoethylation is a process for the attachment of CH2CH2CN group to another organic substrate .
Scientific Research Applications
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(2-cyanoethyl)-4,4,4-trifluorobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F3NO2/c8-7(9,10)4-5(6(12)13)2-1-3-11/h5H,1-2,4H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBJFOXWMTYQZLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(CC(F)(F)F)C(=O)O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Cyanoethyl)-4,4,4-trifluorobutanoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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